Picroside Ii

Description

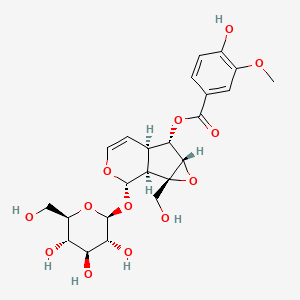

RN given for (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6abeta))-isomer; structure in first source

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNILCMFRRDTEY-NUGKWEEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904845 | |

| Record name | Picroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-20-9, 1961245-47-5 | |

| Record name | Picroside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picroside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961245475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROSIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX0PFP9RVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Picroside II?

An In-depth Technical Guide on the Core Mechanism of Action of Picroside II

Introduction

This compound, a primary active iridoid glycoside extracted from the rhizomes of Picrorhiza kurroa, is a compound of significant interest in modern pharmacology.[1] Traditionally used in Chinese and Ayurvedic medicine, this phytoactive molecule has demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, anti-apoptotic, neuroprotective, and hepatoprotective effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

The therapeutic efficacy of this compound stems from its ability to modulate multiple critical signaling pathways involved in cellular stress, inflammation, apoptosis, and metabolism. Its action is pleiotropic, targeting key nodes in pathological processes, which accounts for its effectiveness across various disease models.

Anti-inflammatory and Immune Regulatory Effects

This compound exerts potent anti-inflammatory effects by targeting central pathways of the inflammatory cascade, primarily the NF-κB and NLRP3 inflammasome signaling pathways.

-

Inhibition of the TLR4/NF-κB Pathway: In models of diabetic nephropathy and sepsis, this compound has been shown to suppress the expression of Toll-like receptor 4 (TLR4).[3] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] By inhibiting NF-κB activation, this compound downregulates the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

-

Suppression of the NLRP3 Inflammasome: this compound directly inhibits the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the activation of Caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[4][5] This mechanism is crucial in its protective effects against sepsis and in alleviating chondrocyte pyroptosis in osteoarthritis.[4][5]

-

Modulation of MAPK Signaling: The anti-inflammatory effects of this compound are also mediated through the mitogen-activated protein kinase (MAPK) pathway. It has been observed to reduce the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38, which are upstream activators of NF-κB and contribute to inflammasome activation.[5][6]

-

TGF-β Signaling: In the context of lung inflammation, this compound has been found to induce the phosphorylation of Smad2, a key component of the TGF-β signaling pathway, suggesting an alternative anti-inflammatory mechanism associated with this pathway.[7]

Neuroprotective Mechanism

This compound demonstrates significant neuroprotective activity, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. Its mechanism is multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and preservation of the blood-brain barrier (BBB).

-

Antioxidant Activity: this compound effectively scavenges reactive oxygen species (ROS).[8] It achieves this by down-regulating the expression of key ROS-producing enzymes like NADPH oxidase subunit Nox2 and its activator Rac-1.[2][9] This reduction in oxidative stress protects neurons and cerebrovascular structures from damage.[10]

-

Inhibition of Mitochondrial Apoptosis Pathway: A primary neuroprotective mechanism is the inhibition of the intrinsic apoptosis pathway. This compound up-regulates the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[11][12] This stabilizes the mitochondrial membrane, preventing the release of Cytochrome C into the cytoplasm.[8] Consequently, the activation of Caspase-3, the executioner caspase, is suppressed, leading to a reduction in neuronal apoptosis.[8]

-

Inhibition of mPTP Opening: this compound has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP) by downregulating the expression of voltage-dependent anion channel 1 (VDAC1).[13] This action prevents the release of other pro-apoptotic factors like endonuclease G (EndoG).[13]

-

Blood-Brain Barrier (BBB) Protection: The compound protects the integrity of the BBB by reducing the expression of matrix metalloproteinase-2 (MMP-2), ROCK, and MLCK, while increasing the expression of the tight junction protein claudin-5.[2][9]

Hepatoprotective Activities

This compound shows robust protective effects against various forms of liver injury, including non-alcoholic fatty liver disease (NAFLD) and cholestasis.

-

Attenuation of Hepatic Steatosis: In models of NAFLD, this compound reduces intracellular lipid accumulation by modulating fatty acid metabolism.[14][15] It attenuates the expression of fatty acid transport protein 5 (FATP5) and key lipogenic enzymes like sterol regulatory element-binding protein 1 (SREBP-1) and stearoyl-CoA desaturase (SCD).[14][16] This dual action of decreasing fatty acid uptake and synthesis helps alleviate steatosis.

-

Activation of AMPK-Nrf2 Pathway: this compound activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[17] Activated AMPK subsequently promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates antioxidant enzymes, thereby protecting hepatocytes from oxidative stress associated with lipid accumulation.[17]

-

FXR-Mediated Anti-Cholestasis: In cholestatic liver injury, this compound acts as an agonist for the farnesoid X receptor (FXR).[18][19] Activation of FXR leads to beneficial changes in bile acid homeostasis: it increases the expression of the bile salt export pump (BSEP) for efflux and decreases the expression of key bile acid synthesis enzymes like CYP7A1 and CYP8B1.[18][19]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound.

Table 1: In Vivo Efficacy of this compound

| Disease Model | Species | Dosage | Route | Key Findings | Reference |

|---|---|---|---|---|---|

| Cerebral I/R Injury | Rat | 10-20 mg/kg | i.p. | Decreased infarct volume, reduced ROS, and inhibited Caspase-3 expression. | [8][20] |

| AlCl₃-induced Amnesia | Mouse | 20 & 40 mg/kg/day | i.g. | Ameliorated learning/memory dysfunction; increased brain SOD activity. | [10] |

| Sepsis (CLP) | Mouse | 20 mg/kg | i.v. | Decreased mortality, enhanced bacterial clearance, inhibited NLRP3/NF-κB. | [4] |

| Diabetic Nephropathy | Mouse | 10 & 20 mg/kg | - | Reduced proteinuria, BUN, Scr; inhibited TLR4/NF-κB pathway. | [3] |

| Cholestatic Liver Injury | Mouse | 0.5, 1, 2 mg/kg | i.p. | Reduced liver damage markers; activated FXR pathway. | [19] |

| Acute Liver Injury | Mouse | 5-20 mg/kg | i.g. | Reduced ALT/AST, decreased MDA, upregulated Bcl-2. |[21] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Model | Concentration | Key Findings | Reference |

|---|---|---|---|---|

| PC12 Cells | Glutamate-induced apoptosis | 1.2 mg/mL | Prevented apoptosis and decreased intracellular ROS. | [10] |

| HepG2 Cells | FFA-induced steatosis | 10 µM | Reduced cellular lipids by 30%; decreased FATP5 and SCD expression. | [14][16] |

| HepG2 Cells | FFA-induced lipotoxicity | 10 µM | Attenuated ROS production and loss of mitochondrial membrane potential. | [22] |

| Chondrocytes | LPS-induced inflammation | 25 & 50 µM | Suppressed Caspase-1, IL-1β, IL-18; inhibited MAPK/NF-κB pathway. | [5] |

| PC12 Cells | H₂O₂-induced oxidative stress | 25 µg/mL | Synergistically protected cells with NGF; decreased ROS and increased survival. |[23][24] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

-

Objective: To induce focal cerebral ischemia to study the neuroprotective effects of this compound.

-

Protocol:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA). A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the external carotid artery (ECA) stump and advanced into the internal carotid artery (ICA) until it blocks the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a designated period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Treatment: this compound (e.g., 20 mg/kg) or vehicle is administered, typically via intraperitoneal injection, at the onset of reperfusion.

-

Outcome Measures: After a reperfusion period (e.g., 24 hours), neurological deficit scores are assessed. Brains are harvested for TTC staining to measure infarct volume, TUNEL assay for apoptosis, and Western blotting for protein expression analysis (e.g., Caspase-3, pERK1/2).[20][25]

-

FFA-Induced Steatosis in HepG2 Cells

-

Objective: To create an in vitro model of NAFLD to investigate the hepatoprotective effects of this compound.

-

Protocol:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% FBS.

-

FFA Solution Preparation: A stock solution of free fatty acids (FFAs) is prepared, typically a 2:1 mixture of oleic acid and palmitic acid, complexed to bovine serum albumin (BSA).

-

Treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a period (e.g., 2 hours).

-

Induction of Steatosis: The medium is replaced with a medium containing the FFA-BSA complex (e.g., 500-1000 µM total FFAs) and incubated for 20-24 hours.

-

Outcome Measures: Intracellular lipid accumulation is quantified using Oil Red O staining. Cell lysates are collected for Western blotting or qRT-PCR to measure the expression of genes involved in lipid metabolism (e.g., SREBP-1, FATP5, SCD).[14][15] ROS production can be measured using probes like DCFDA.[22]

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of specific proteins in signaling pathways modulated by this compound.

-

Protocol:

-

Protein Extraction: Cells or tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour, then incubated with a primary antibody (e.g., anti-pERK1/2, anti-Caspase-3, anti-NF-κB p65) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][26]

-

Conclusion

This compound is a pleiotropic natural compound with a complex and highly integrated mechanism of action. Its ability to concurrently target key nodes in inflammation (NF-κB, NLRP3), apoptosis (Bcl-2/Bax, Caspases), oxidative stress (Nox2, Nrf2), and metabolic regulation (AMPK, FXR) positions it as a promising therapeutic candidate for a range of complex diseases, including neurodegenerative disorders, metabolic liver diseases, and inflammatory conditions. Further research, particularly clinical trials, is warranted to translate these profound preclinical findings into effective therapies for human diseases.

References

- 1. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. qascf.com [qascf.com]

- 4. This compound protects against sepsis via suppressing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 6. This compound Inhibits the MEK-ERK1/2-COX2 Signal Pathway to Prevent Cerebral Ischemic Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophilic Lung Inflammation Suppressed by this compound Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on apoptosis induced by renal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Exerts a Neuroprotective Effect by Inhibiting mPTP Permeability and EndoG Release after Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]

- 21. This compound | 39012-20-9 [chemicalbook.com]

- 22. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synergistic protective effect of this compound and NGF on PC12 cells against oxidative stress induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. manu41.magtech.com.cn [manu41.magtech.com.cn]

- 25. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Picroside II: A Comprehensive Technical Guide on its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Picroside II, a valuable iridoid glycoside with significant pharmacological interest. The document details its primary natural sources, biosynthetic pathways, and methods for its extraction, isolation, and quantification. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Natural Occurrence and Sources

This compound is a bioactive compound predominantly found in the plant species Picrorhiza kurroa, a perennial herb native to the Himalayan region.[1][2][3] This plant, belonging to the Scrophulariaceae family, is a well-known medicinal herb in traditional Ayurvedic and Unani medicine systems.[1] While P. kurroa is the most significant commercial source, this compound is also naturally present in other related species, including Neopicrorhiza scrophulariiflora and various species of the genus Veronica, such as Veronica cuneifolia, Veronica hederifolia, Veronica pectinata, Veronica peregrina, and Veronica persica.

The accumulation of this compound varies across different parts of the Picrorhiza kurroa plant. While it was initially believed to be confined to the roots and rhizomes, recent studies have confirmed its presence in the leaves and inflorescence as well.[4][5] The concentration of this compound is highest in the stolons, which are considered the primary storage organs for this compound.[6]

Quantitative Analysis of this compound in Picrorhiza kurroa

The concentration of this compound in Picrorhiza kurroa can vary significantly depending on the plant part, geographical location, and the extraction method employed. The following tables summarize the quantitative data from various studies.

Table 1: this compound Content in Different Parts of Picrorhiza kurroa

| Plant Part | This compound Content (% w/w) | Reference |

| Crude Drug (unspecified parts) | 1.23 ± 0.01 | [7] |

| Rhizomes | 0.01 - 3.18 | [5] |

| Callus Culture (16 weeks) | 0.634 ± 0.0012 (mg/g) | [8][9] |

Table 2: this compound Content in Picrorhiza kurroa Extracts Using Various Methods

| Extraction Method | Solvent | This compound Content in Extract (% w/w) | Reference |

| Not Specified | Not Specified | 6.34 ± 0.13 | [7] |

| Soxhlet Extraction (12 hours) | Methanol | 5.212 | [10] |

| Sonication Assisted Extraction (36 mins) | Methanol | 5.291 | [10][11][12] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving multiple pathways, primarily the mevalonate (MVA), methylerythritol phosphate (MEP), shikimate/phenylpropanoid, and iridoid pathways.[4][13][14] The backbone of this compound, catalpol, is derived from the iridoid pathway.[13] The final step in the biosynthesis involves the esterification of catalpol with vanillic acid, which is produced via the degradation of ferulic acid in the phenylpropanoid pathway.[13][15]

Experimental Protocols

Extraction of this compound

Several methods have been developed for the extraction of this compound from Picrorhiza kurroa. Sonication-assisted extraction has been shown to be an efficient method in terms of time and yield.[10][11][12]

Protocol: Sonication-Assisted Extraction

-

Sample Preparation: Dry the plant material (e.g., rhizomes, stolons) at room temperature and grind it into a fine powder.

-

Extraction:

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and evaporate the solvent to dryness under reduced pressure or at room temperature.[9]

-

-

Storage: Store the dried extract at 4°C for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the accurate quantification of this compound.

Protocol: HPLC Analysis

-

Standard Preparation:

-

Sample Preparation:

-

Dissolve a known amount of the dried plant extract in the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter before injection.[10]

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

-

Conclusion

This technical guide provides a comprehensive resource for researchers and professionals working with this compound. The detailed information on its natural sources, biosynthesis, and analytical methodologies is intended to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery. The provided protocols and quantitative data serve as a valuable reference for the extraction, isolation, and quality control of this important bioactive compound.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. This compound: Significance and symbolism [wisdomlib.org]

- 3. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globaljournals.org [globaljournals.org]

- 11. researchgate.net [researchgate.net]

- 12. journalofscience.org [journalofscience.org]

- 13. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa [frontiersin.org]

- 16. file.sdiarticle3.com [file.sdiarticle3.com]

- 17. journalirjpac.com [journalirjpac.com]

Bioavailability and pharmacokinetics of Picroside II

An In-Depth Technical Guide on the Bioavailability and Pharmacokinetics of Picroside II

Introduction

This compound, an iridoid glycoside, is a primary bioactive constituent isolated from the roots and rhizomes of plants from the Picrorhiza genus, such as Picrorhiza kurroa and Picrorhiza scrophulariiflora.[1][2] These plants have a long history of use in traditional medicine for treating ailments affecting the liver and other conditions.[3] Modern pharmacological studies have substantiated many of these traditional uses, revealing that this compound possesses a range of beneficial properties, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2][4] Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a therapeutic agent, as these parameters determine the concentration and duration of the compound's presence at its target sites. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, detailed experimental protocols for its study, and a look into the molecular pathways it modulates.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in animal models, primarily rats. Studies consistently indicate that this compound exhibits low oral bioavailability.[3][5] After intravenous administration, its plasma concentration decreases rapidly, suggesting swift distribution and elimination.[5] The pharmacokinetic behavior appears to be linear within a dose range of 5 to 20 mg/kg in dogs.[5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in Sprague-Dawley rats following single intravenous (IV) and oral (PO) administrations.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Tmax (h) | - | 0.25 |

| Cmax (ng/mL) | - | 135.2 ± 31.5 |

| AUC(0-t) (ng·h/mL) | 145.7 ± 25.4 | 148.6 ± 28.7 |

| AUC(0-∞) (ng·h/mL) | 147.3 ± 26.1 | 154.8 ± 30.1 |

| t1/2 (h) | 1.3 ± 0.3 | 2.1 ± 0.6 |

| MRT(0-t) (h) | 1.1 ± 0.2 | 2.7 ± 0.5 |

| CL (L/h/kg) | 6.8 ± 1.2 | - |

| Vz (L/kg) | 12.9 ± 1.8 | - |

| Absolute Bioavailability | - | 1.05% |

Data sourced from a study on Sprague-Dawley rats.[6] Parameters include: Time to maximum concentration (Tmax), Maximum concentration (Cmax), Area under the concentration-time curve from time 0 to the last measurement (AUC(0-t)), Area under the concentration-time curve extrapolated to infinity (AUC(0-∞)), Half-life (t1/2), Mean residence time (MRT), Clearance (CL), and Volume of distribution (Vz).

Metabolism

The low oral bioavailability of this compound is largely attributed to its metabolism.[3] Intestinal microbial flora are believed to play a significant role in its biotransformation.[3][5] A detailed investigation in rats identified thirteen metabolites, revealing four primary metabolic pathways:[1]

-

Deglycosylation: Removal of the glucose moiety to produce an aglycone, which is then subject to further reactions like glucuronidation.[1]

-

Ester Bond Hydrolysis: Cleavage of the ester linkage to form vanillic acid, which undergoes subsequent conjugation with sulfates, glycine, or glucuronic acid.[1]

-

Direct Glucuronidation: Conjugation with glucuronic acid, which results in a predominant metabolite found in plasma.[1]

-

Direct Sulfation: Direct conjugation with a sulfate group.[1]

Experimental Protocols

The study of this compound pharmacokinetics typically involves animal models and sensitive analytical techniques for quantification in biological matrices.

Typical Experimental Workflow

The diagram below illustrates a standard workflow for an in vivo pharmacokinetic study in rats.

Caption: A typical experimental workflow for a this compound pharmacokinetic study.

Animal Models and Dosing

-

Species: Sprague-Dawley or Wistar rats are commonly used.[3][6]

-

Administration Routes: For oral bioavailability studies, both intravenous (IV) and oral (PO) routes are necessary.[6][7] IV administration is often performed via the tail vein, while oral dosing is done by gavage.[6][7] Intraperitoneal (IP) injections have also been used in pharmacodynamic studies.[8][9]

-

Dosage: Doses in pharmacokinetic studies have ranged from 1 mg/kg (IV) to 10 mg/kg (PO).[6] Pharmacodynamic and toxicity studies have used a wider range of doses.[4][9] The compound is typically dissolved in a vehicle like normal saline.[9]

Sample Collection and Preparation

-

Matrix: Blood is the primary biological matrix, collected at multiple time points post-administration (e.g., 5 min, 15 min, 1h, 2h, 4h, 8h, 12h, 24h).[6][10]

-

Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[10]

-

Preparation: Prior to analysis, plasma samples typically undergo a protein precipitation step, often using acetonitrile, to remove interfering macromolecules.[11][12]

Analytical Methodology

A sensitive and selective analytical method is required for the accurate quantification of this compound in plasma.

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is the standard.[3][11] UPLC-MS/MS offers high sensitivity and selectivity.[6]

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is typically used for separation.[3][6]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous solution (like 0.1% formic acid or an ammonium acetate buffer) is common.[3][6]

-

-

Detection (MS/MS):

-

Validation: The method must be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[6][11] The lower limit of quantification (LOQ) for this compound in plasma is typically in the low ng/mL range.[11][13]

Modulated Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation, apoptosis, and oxidative stress.

Inhibition of the MAPK/NF-κB/NLRP3 Pathway

This compound has been shown to suppress inflammation and pyroptosis by inhibiting the MAPK/NF-κB signaling pathway, which in turn prevents the activation of the NLRP3 inflammasome.[14][15] This is particularly relevant in conditions like osteoarthritis.[14]

Caption: this compound inhibits the MAPK/NF-κB/NLRP3 inflammasome pathway.

Inhibition of Mitochondrial Apoptosis Pathway

In the context of ischemia-reperfusion (I/R) injury, this compound provides neuroprotection by inhibiting key steps in the mitochondrial-mediated apoptosis pathway.[16][17] It reduces oxidative stress, preserves mitochondrial integrity, and prevents the release of pro-apoptotic factors.[16]

Caption: this compound inhibits mitochondrial-mediated apoptosis in I/R injury.

Conclusion

This compound is a pharmacologically active compound with significant therapeutic potential. However, its clinical utility is hampered by very low oral bioavailability, primarily due to extensive metabolism. Pharmacokinetic studies in rats have established its rapid clearance and distribution following systemic administration. The development of sensitive UPLC-MS/MS methods has been crucial for accurately characterizing its concentration profile in biological fluids. Further research aimed at improving the oral bioavailability of this compound, perhaps through novel drug delivery systems or structural modification, is essential. A thorough understanding of its pharmacokinetic-pharmacodynamic relationship, including its interaction with key signaling pathways, will continue to guide its journey from a traditional remedy to a modern therapeutic agent.

References

- 1. Characterization of this compound metabolites in rats by ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. [Effect of this compound on ERK1/2 Signal Pathway in Cerebral lschemic Injury Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on hind limb ischemia reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Exerts a Neuroprotective Effect by Inhibiting mPTP Permeability and EndoG Release after Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Picroside II: A Technical Guide to its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, a primary active iridoid glycoside from Picrorhiza kurroa, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this compound. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the core signaling pathways.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways. The primary pathways implicated in its mechanism of action include the NF-κB, MAPK, and NLRP3 inflammasome pathways. Evidence also suggests its involvement in the TLR4, PI3K/Akt, and JAK-STAT signaling cascades.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[3][4]

Mechanism of Action:

In the canonical NF-κB pathway, inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]

This compound intervenes in this process by inhibiting the phosphorylation of IκBα and the subsequent phosphorylation of the p65 subunit.[3] This action prevents the nuclear translocation of p65, thereby downregulating the expression of NF-κB-dependent inflammatory mediators.[3][4]

Signaling Pathway Diagram:

Caption: this compound inhibits the NF-κB pathway by blocking IKK and p65 phosphorylation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, comprising cascades of kinases like ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to modulate this pathway to exert its anti-inflammatory effects.[5]

Mechanism of Action:

Upon stimulation by inflammatory agents like LPS, the JNK, ERK, and p38 MAPKs are phosphorylated and activated. These activated kinases, in turn, can activate transcription factors such as AP-1, leading to the production of inflammatory mediators. The MAPK pathway can also act upstream of NF-κB, contributing to its activation.[5]

This compound treatment significantly reduces the phosphorylation levels of JNK, ERK, and p38 in response to inflammatory stimuli.[5] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

Signaling Pathway Diagram:

Caption: this compound attenuates inflammation by inhibiting the phosphorylation of p38, JNK, and ERK.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. This compound has been shown to suppress the activation of the NLRP3 inflammasome.[1][6]

Mechanism of Action:

Activation of the NLRP3 inflammasome is a two-step process. A priming signal, often mediated by NF-κB, leads to the increased expression of NLRP3 and pro-IL-1β. A second activation signal then triggers the assembly of the inflammasome complex, leading to caspase-1 activation and subsequent cleavage of pro-IL-1β and pro-IL-18.

This compound inhibits the NLRP3 inflammasome pathway by suppressing both the priming step, through its inhibition of the NF-κB pathway, and the activation step.[1][6] This leads to a significant reduction in the levels of active caspase-1, IL-1β, and IL-18.[1]

Signaling Pathway Diagram:

Caption: this compound inhibits NLRP3 inflammasome activation, reducing IL-1β and IL-18 production.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | % Reduction (approx.) | Reference |

| A549 (Human Lung Epithelial) | LPS (4 μg/mL) | 40, 80, 160 μg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent | [3] |

| Chondrocytes | LPS (1 μg/mL) | 25, 50 μM | p-JNK, p-ERK, p-p38, p-p65 | Significant reduction | [5] |

| Chondrocytes | LPS (1 μg/mL) | 25, 50 μM | Caspase-1, IL-18, IL-1β | Significantly suppressed | [5] |

| THP-1 (Human Monocytic) | LPS + ATP/Nigericin | Not specified | NLRP3 inflammasome | Notably decreased | [6] |

Table 2: In Vivo Effects of this compound on Inflammatory Models

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| Mice | LPS-induced acute lung injury | Not specified | Decreased TNF-α, IL-1β, IL-6; Alleviated lung pathology | [4] |

| Mice | Dextran Sulfate Sodium (DSS)-induced ulcerative colitis | Not specified | Relieved UC symptoms; Decreased NLRP3 and inflammatory factors | [6] |

| Mice | Destabilization of the medial meniscus (DMM)-induced osteoarthritis | Not specified | Reduced subchondral bone destruction and osteophyte formation | [5] |

| Rats | Middle cerebral artery occlusion (MCAO) | 10 mg/kg | Downregulated TLR4, NF-κB, and TNF-α | [7] |

| Mice | Streptozotocin (STZ)-induced diabetic nephropathy | Not specified | Inhibited kidney injury and pro-inflammatory cytokine production | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung adenocarcinoma), human chondrocytes, THP-1 (human monocytic leukemia).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS for a further period (e.g., 24 hours).

Western Blot Analysis

This technique is used to quantify the protein levels of key signaling molecules.

-

Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, NLRP3, Caspase-1, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow Diagram:

Caption: A typical workflow for Western blot analysis to quantify protein expression.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or serum.

-

Sample Collection: Cell culture supernatants or animal serum are collected.

-

Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

-

Quantification: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: The relative expression of target genes (e.g., TNF-α, IL-1β, IL-6, IκBα, NF-κB p65) is quantified by real-time PCR using SYBR Green or TaqMan probes. The expression levels are typically normalized to a housekeeping gene such as GAPDH or β-actin.

Immunofluorescence

This technique is used to visualize the localization of proteins within cells.

-

Cell Preparation: Cells are grown on coverslips, treated as required, and then fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against the protein of interest (e.g., NF-κB p65). After washing, a fluorescently labeled secondary antibody is applied.

-

Imaging: The coverslips are mounted with a DAPI-containing medium (to stain the nuclei), and images are captured using a fluorescence microscope. This allows for the visualization of protein translocation, for instance, of NF-κB p65 from the cytoplasm to the nucleus.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB, MAPK, and NLRP3 inflammasome pathways. The quantitative data and experimental evidence robustly support its role in downregulating the production of inflammatory mediators. The detailed methodologies and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to further investigate and potentially harness the therapeutic benefits of this compound in the development of novel anti-inflammatory agents.

References

- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Protects Rat Lung and A549 Cell Against LPS-Induced Inflammation by the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 6. This compound alleviates DSS-induced ulcerative colitis by suppressing the production of NLRP3 inflammasomes through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qascf.com [qascf.com]

A Technical Guide to the Hepatoprotective Properties of Picroside II Against Toxins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside II, a primary active iridoid glycoside from Picrorhiza kurroa, has demonstrated significant hepatoprotective effects against a variety of toxins in numerous preclinical studies. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing a detailed overview of its impact on key signaling pathways involved in liver injury. We present a comprehensive summary of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the molecular pathways and experimental workflows to facilitate further research and drug development in the field of hepatoprotection.

Introduction

Drug-induced liver injury (DILI) and other toxin-mediated hepatopathies represent a significant clinical challenge. The complex pathophysiology, often involving oxidative stress, inflammation, and apoptosis, necessitates the development of therapeutic agents with multifaceted mechanisms of action. This compound has emerged as a promising natural compound with potent hepatoprotective properties. It has been shown to mitigate liver damage induced by toxins such as acetaminophen (APAP), carbon tetrachloride (CCl4), D-galactosamine (D-GalN), and lipopolysaccharide (LPS). This guide provides an in-depth analysis of the scientific evidence supporting the hepatoprotective efficacy of this compound.

Mechanisms of Hepatoprotection

This compound exerts its protective effects on the liver through several interconnected mechanisms, primarily centered around the mitigation of oxidative stress, inhibition of inflammation, and prevention of apoptosis.

Antioxidant Effects

A primary mechanism of this compound's hepatoprotective action is its ability to bolster the liver's antioxidant defense systems. It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[1][2]. This antioxidant activity helps to neutralize reactive oxygen species (ROS) that are often generated during the metabolism of hepatotoxins.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[3][4]. Furthermore, this compound can modulate the JAK2/STAT3 signaling pathway, which is also involved in inflammatory processes[5].

Anti-apoptotic and Anti-pyroptotic Effects

By preventing toxin-induced apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death), this compound helps to preserve hepatocyte viability. It achieves this by modulating the expression of key proteins in the apoptotic cascade. Specifically, this compound has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and inhibiting the mitochondrial pathway of apoptosis[2][6]. It also inhibits the activation of caspase-3, a key executioner caspase[5][7]. Furthermore, this compound has been shown to inhibit pyroptosis by downregulating the expression of caspase-1[3].

Modulation of Key Signaling Pathways

Several critical signaling pathways are modulated by this compound to confer its hepatoprotective effects.

-

AMPK-Nrf2 Pathway: this compound has been shown to activate the AMP-activated protein kinase (AMPK)-Nrf2 signaling pathway[8][9]. Activation of AMPK can lead to the nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.

-

JAK2/STAT3 Pathway: In the context of severe acute pancreatitis-induced liver injury, this compound has been found to reduce the phosphorylation of JAK2 and STAT3, thereby inhibiting this pro-inflammatory signaling cascade[5].

-

NF-κB Pathway: this compound can suppress the activation of the NF-κB pathway, which is a critical step in the inflammatory response to liver injury[3][4]. By inhibiting the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.

-

Mitochondrial Protection: this compound helps to maintain mitochondrial integrity and function, which is often compromised during toxin-induced liver injury. It protects the mitochondrial membrane structure, enhances the activity of mitochondrial ATPase, and regulates the balance of hepatic energy metabolism[6]. By inhibiting the release of cytochrome c from the mitochondria, it blocks a key step in the intrinsic apoptotic pathway[7].

Quantitative Data on Hepatoprotective Effects

The following tables summarize the quantitative data from various studies investigating the hepatoprotective effects of this compound against different toxins.

Table 1: Effects of this compound on Liver Injury Markers

| Toxin | Model | This compound Dose | ALT Levels | AST Levels | Reference |

| CCl4 | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly decreased | [1] |

| D-GalN | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly decreased | [1] |

| APAP | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly decreased | [1] |

| LPS/D-GalN | Mice | 20 mg/kg | Significantly decreased | Significantly decreased | [3] |

| ANIT | Mice | Not specified | Significantly decreased | Not specified | [10] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; CCl4: Carbon Tetrachloride; D-GalN: D-galactosamine; APAP: Acetaminophen; LPS: Lipopolysaccharide; ANIT: Alpha-naphthylisothiocyanate.

Table 2: Effects of this compound on Oxidative Stress Markers

| Toxin | Model | This compound Dose | MDA Levels | SOD Activity | GSH-Px Activity | Reference |

| CCl4 | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly increased | Significantly increased | [1] |

| D-GalN | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly increased | Significantly increased | [1] |

| APAP | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly increased | Significantly increased | [1] |

| D-GalN/LPS | Mice | 10 mg/kg | Significantly decreased | Significantly increased | Not specified | [2] |

| SAP | Rats | Not specified | Significantly decreased | Significantly increased | Not specified | [5] |

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; SAP: Severe Acute Pancreatitis.

Table 3: Effects of this compound on Inflammatory Cytokines

| Toxin/Condition | Model | This compound Dose | TNF-α Levels | IL-6 Levels | IL-1β Levels | Reference |

| SAP | Rats | Not specified | Significantly decreased | Significantly decreased | Not specified | [5] |

| LPS/D-GalN | Mice | 20 mg/kg | Significantly decreased | Significantly decreased | Significantly decreased | [3] |

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1-beta.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's hepatoprotective effects.

Animal Models of Liver Injury

-

CCl4-Induced Liver Injury: Male Kunming mice are intraperitoneally (i.p.) injected with a 0.1% solution of CCl4 in olive oil at a dose of 10 mL/kg body weight. This compound (at varying doses, e.g., 5, 10, 20 mg/kg) is administered orally for a specified number of days prior to CCl4 administration[1].

-

D-GalN/LPS-Induced Liver Injury: Male C57BL/6 mice are injected i.p. with D-galactosamine (e.g., 700 mg/kg) and lipopolysaccharide (e.g., 10 μg/kg). This compound (e.g., 20 mg/kg) is administered i.p. at various time points (e.g., 1, 6, 12, and 24 hours) before the D-GalN/LPS challenge[3].

-

Acetaminophen (APAP)-Induced Liver Injury: Mice are fasted overnight and then administered APAP (e.g., 300 mg/kg) via i.p. injection. This compound is given orally for a set period before APAP administration[6].

Biochemical Assays

-

Serum Transaminase Levels (ALT and AST): Blood samples are collected from animals, and serum is separated by centrifugation. ALT and AST levels are measured using commercially available assay kits according to the manufacturer's instructions.

-

Oxidative Stress Markers (MDA, SOD, GSH-Px): Liver tissues are homogenized in cold saline. The homogenates are then used to measure MDA content (e.g., using the thiobarbituric acid reactive substances assay), SOD activity (e.g., using the xanthine oxidase method), and GSH-Px activity (e.g., using a colorimetric method) with corresponding commercial kits.

-

Inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Serum levels of TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.

Molecular Biology Techniques

-

Western Blot Analysis: Liver tissues or cultured hepatocytes are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AMPK, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from liver tissues or cells using a reagent like TRIzol. The RNA is then reverse-transcribed into cDNA using a reverse transcription kit. qRT-PCR is performed using a SYBR Green master mix and specific primers for the genes of interest. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.

Histopathological Examination

Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 μm thick slices. The sections are then stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammatory cell infiltration.

Visualization of Pathways and Workflows

Diagram 1: this compound's Modulation of the AMPK-Nrf2 Pathway

Caption: this compound activates the AMPK-Nrf2 signaling pathway to enhance antioxidant defenses.

Diagram 2: Inhibition of the NF-κB Inflammatory Pathway by this compound

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

Diagram 3: Experimental Workflow for Assessing Hepatoprotection

Caption: A typical experimental workflow for evaluating the hepatoprotective effects of this compound.

Conclusion and Future Directions

The evidence strongly supports the hepatoprotective properties of this compound against a range of toxins. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects, makes it a compelling candidate for further development as a therapeutic agent for liver diseases. Future research should focus on elucidating the precise molecular targets of this compound, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, and ultimately, translating these promising preclinical findings into well-designed clinical trials. The detailed information provided in this guide aims to serve as a valuable resource for researchers dedicated to advancing the field of hepatoprotection.

References

- 1. Anti-lipid peroxidation and protection of liver mitochondria against injuries by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 5. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Picroside II: A Technical Guide to its Antioxidant Activity and Free Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, an iridoid glycoside, is a primary bioactive constituent isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region.[1][2] Traditionally used in Ayurvedic medicine for various ailments, modern pharmacological studies have increasingly focused on its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, liver damage, and cancer.[3][4] this compound has emerged as a promising therapeutic agent for its ability to counteract oxidative stress through a dual mechanism: direct scavenging of free radicals and modulation of endogenous antioxidant defense pathways.[1]

This technical guide provides an in-depth analysis of the antioxidant and free radical scavenging activities of this compound. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary strategies:

-

Direct Free Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species. This is achieved through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET), where the this compound molecule donates an electron or hydrogen atom to the unstable free radical, thereby stabilizing it and terminating the damaging chain reaction.[5][6] Studies have demonstrated its capacity to scavenge superoxide anions, hydroxyl radicals, and other ROS.[7][8][9]

-

Upregulation of Endogenous Antioxidant Systems: Perhaps more significantly, this compound enhances the cell's intrinsic antioxidant defenses. It achieves this by activating key transcription factors and signaling pathways, most notably the Nrf2/HO-1 pathway, which leads to the increased expression of a suite of protective enzymes.[10][11] This indirect mechanism provides a more sustained and potent defense against oxidative insults.

Modulation of Key Signaling Pathways

This compound's ability to fortify cellular antioxidant defenses is primarily mediated by its influence on critical signaling cascades.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[11][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[12]

This compound has been shown to activate this pathway, leading to the upregulation of several critical phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin (which is then converted to the potent antioxidant bilirubin), carbon monoxide, and free iron.[11]

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.[13][14]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[13][14]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor.[13]

By activating the Nrf2/HO-1 axis, this compound enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[10][15]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a potent activator of NF-κB.[16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Oxidative stress leads to the activation of IκB kinase (IKK), which phosphorylates and degrades IκBα. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, which can further exacerbate ROS production.[16][17]

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It can prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[16] By curbing inflammation, this compound indirectly reduces the overall oxidative burden on the cell.

Experimental Protocols and Data

The antioxidant potential of this compound has been substantiated through a variety of in vitro and in vivo experimental models.

In Vitro Free Radical Scavenging Assays

These assays quantify the direct ability of this compound to neutralize synthetic or generated free radicals.

Table 1: Summary of In Vitro Radical Scavenging Activity of this compound and Related Extracts

| Assay Type | Compound/Extract | IC50 / Activity | Reference Compound | Source |

| DPPH Radical Scavenging | P. kurroa Butanol Extract | IC50: 12.5 µg/ml | Ascorbic Acid (IC50: 10.2 µg/ml) | [18] |

| DPPH Radical Scavenging | P. kurroa Ethyl Acetate Extract | IC50: 14.1 µg/ml | Ascorbic Acid (IC50: 10.2 µg/ml) | [18] |

| ABTS Radical Scavenging | P. kurroa Butanol Extract | IC50: 14.2 µg/ml | Ascorbic Acid (IC50: 12.1 µg/ml) | [18] |

| ABTS Radical Scavenging | P. kurroa Ethyl Acetate Extract | IC50: 16.5 µg/ml | Ascorbic Acid (IC50: 12.1 µg/ml) | [18] |

| Superoxide Radical Scavenging | Spondias pinnata Extract | IC50: 13.46 µg/ml | Quercetin | [9] |

| Hydroxyl Radical Scavenging | Spondias pinnata Extract | IC50: 112.18 µg/ml | Mannitol | [9] |

| (Note: Data for specific radicals often comes from extracts rich in this compound or from compounds with similar structures, illustrating typical activity ranges.) |

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [19][20][21]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the scavenging activity.

-

Methodology:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, mix a volume of the this compound solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [19][22][23]

-

Principle: ABTS is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation back to its colorless neutral form. The decrease in absorbance is measured to quantify antioxidant activity.

-

Methodology:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.

-

Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at ~734 nm.

-

Add a small volume of the this compound sample to a larger volume of the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6-7 minutes), measure the absorbance at ~734 nm.

-

Calculate the scavenging percentage and IC50 value as described for the DPPH assay.

-

-

Cell-Based Antioxidant Assays

These assays provide more biologically relevant data by assessing antioxidant activity within a cellular context, accounting for uptake and metabolism.

Table 2: Effects of this compound on Cellular Oxidative Stress Markers and Endogenous Antioxidant Enzymes

| Model System | Stressor | This compound Treatment | Observed Effect | Source |

| PC12 Cells | Glutamate | Pre-treatment | Decreased intracellular ROS levels; Enhanced cell viability | [7][24] |

| Rat Model | AlCl₃-induced amnesia | 20 and 40 mg/kg/day | Significantly increased Superoxide Dismutase (SOD) activity in the brain | [7][24] |

| Rat Model | Severe Acute Pancreatitis | Treatment | Increased SOD levels; Decreased Malondialdehyde (MDA) levels | [25] |

| Rat Model | Cerebral Ischemia-Reperfusion | 10-20 mg/kg | Scavenged ROS content; Decreased cerebral infarction volume | [8] |

| Mouse Model | Tyloxapol-induced NAFLD | Pre-treatment | Reduced ROS levels; Increased MPO levels | [10] |

Experimental Protocols:

-

Cellular Antioxidant Activity (CAA) Assay [26][27][28][29]

-

Principle: This assay uses a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. ROS, induced by a generator like AAPH, oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF). Antioxidants prevent this oxidation, resulting in lower fluorescence.

-

Methodology:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Wash the cells and incubate them with DCFH-DA (e.g., 25 µM) for 1 hour.

-

Remove the DCFH-DA solution and treat the cells with various concentrations of this compound along with the peroxyl radical initiator AAPH (e.g., 600 µM).

-

Immediately place the plate in a fluorescence reader and measure emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve for fluorescence versus time. Quercetin is used as a standard.

-

Activity is expressed as CAA units, where 1 CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

-

-

-

Measurement of Endogenous Antioxidant Enzyme Activity (SOD, CAT, GPx) [13][14][30]

-

Principle: Commercially available assay kits are typically used to measure the specific activity of each enzyme in cell or tissue lysates. These are colorimetric or fluorescence-based assays that measure the consumption of a substrate or the generation of a product resulting from the enzyme's catalytic activity.

-

Methodology (General):

-

Culture cells and treat with this compound, with or without an oxidative stressor (e.g., H₂O₂).

-

Harvest and lyse the cells to prepare a protein extract. For in vivo studies, homogenize tissue samples.

-

Determine the total protein concentration of the lysate using a BCA or Bradford assay.

-

Perform the SOD, CAT, and GPx activity assays on the lysate according to the manufacturer's instructions for the specific kits.

-

Normalize the enzyme activity to the total protein content (e.g., U/mg protein).

-

-

Conclusion and Future Perspectives

This compound demonstrates significant antioxidant and free radical scavenging capabilities through a compelling dual mechanism. It not only directly neutralizes harmful reactive oxygen species but also enhances the cell's innate defense systems by activating the Nrf2/HO-1 signaling pathway and mitigating pro-inflammatory responses via inhibition of the NF-κB cascade.[1][10][16] The evidence from in vitro, cellular, and in vivo studies strongly supports its protective effects against oxidative stress-induced damage in various pathological contexts, including neurodegeneration and liver injury.[24][31]

However, it is noteworthy that some studies suggest the effects of this compound can be context-dependent. For instance, while pre-administration can protect against toxin-induced liver injury, administration after the injury has been initiated may paradoxically exacerbate damage, highlighting the critical importance of timing in therapeutic interventions.[31][32][33]

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its molecular targets, and conducting well-designed clinical trials to translate its potent antioxidant activities into effective therapies for human diseases driven by oxidative stress.

References

- 1. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Free radicals and their impact on health and antioxidant defenses: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]